Quinidine

Cardiac Electrophysiology hERG Potassium Channel Stereoselectivity

Quinidine's stereospecific pharmacology decisively differentiates it from its diastereoisomer quinine and other Class IA antiarrhythmics. It delivers >100-fold greater CYP2D6 inhibition (Ki 0.027 μM) and 14–15× stronger hERG blockade than quinine, plus Ito current blockade that is absent in procainamide. These validated properties make it the definitive tool for CYP2D6-mediated drug-drug interaction studies, hERG safety profiling, and preclinical ventricular arrhythmia models. Note: bioavailability is formulation-dependent; confirm bioequivalence for your specific protocol.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 56-54-2
Cat. No. B1679956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine
CAS56-54-2
SynonymsQuinidine;  Chinidin;  Pitayine;  (+)-Quinidine;  Quinidex;  Chinidin;  Fawns and McAllan Brand of Quinidine Sulfate;  Nelson Brand of Quinidine Sulfate;  Quincardine;  Quinidex;  Quinidine;  Quinidine Sulfate;  Quinora;  Robins Brand of Quinidine Sulfate;  Sulfate, Quinidine; 
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1
InChIKeyLOUPRKONTZGTKE-LHHVKLHASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility48.7 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 64 °F (NTP, 1992)
Lustrous needles;  decomposes at 259 °C (drug);  specific optical rotation at 20 °C/D + 200 deg ;  sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether;  neutral reaction. /Quinidine hydrochloride monohydrate/
1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform;  very soluble in methanol;  practically insoluble in petroleum ether.
Soluble in benzene
In water, 140 mg/l @ 25 °C
WHITE;  VERY BITTER;  ODORLESS;  FINE CRYSTALS;  FREQUENTLY COHERING IN MASSES;  PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8;  SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL);  ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID);  DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM;  INSOL IN ETHER, BENZENE;  /DIHYDRATE/
Slightly sol in water and soluble in alcohol.
3.34e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinidine (CAS 56-54-2): Prototypical Class IA Antiarrhythmic and Research Tool for Ion Channel and CYP2D6 Studies


Quinidine (CAS 56-54-2) is a cinchona alkaloid and the d-isomer of quinine, recognized as the prototypical Class IA antiarrhythmic agent [1]. It primarily acts by blocking fast inward sodium currents and multiple potassium channels, including hERG, thereby prolonging cardiac action potential duration and refractoriness . Beyond its historical and clinical antiarrhythmic use, quinidine is a potent and selective inhibitor of cytochrome P450 2D6 (CYP2D6), making it a valuable tool in drug metabolism and pharmacokinetic research . It also retains antimalarial activity, serving as an alternative to quinine in certain resistant Plasmodium falciparum infections [2].

Why Quinidine Cannot Be Simply Substituted: The Critical Impact of Stereochemistry and Multi-Channel Pharmacology


Quinidine's biological activity is highly dependent on its specific stereochemistry and its unique, multi-faceted pharmacological profile. Its effects differ markedly from its diastereoisomer, quinine, and from other Class IA antiarrhythmics like procainamide and disopyramide. Simple substitution based on a shared therapeutic class or even a shared molecular formula is not scientifically valid. For example, quinidine exhibits a 14- to 15-fold greater potency in blocking the hERG potassium channel compared to quinine, a difference directly linked to stereoselective binding [1]. Furthermore, within the Class IA group, only quinidine and disopyramide significantly block the transient outward potassium current (Ito), whereas procainamide does not, highlighting that even drugs in the same Vaughan Williams class possess divergent ion channel effects that preclude interchangeability [2]. Additionally, the bioavailability of quinidine is highly formulation-dependent, with different sustained-release products yielding significantly different absorption rates and steady-state concentrations, meaning even different quinidine-containing products cannot be assumed to be bioequivalent [3].

Quantitative Differentiation Guide: Quinidine vs. Closest Analogs and Alternatives


14- to 15-Fold Greater hERG Channel Blockade Compared to Quinine

Quinidine is a significantly more potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel compared to its diastereoisomer quinine. This stereoselective difference is a primary driver of quinidine's distinct cardiac electrophysiological profile [1].

Cardiac Electrophysiology hERG Potassium Channel Stereoselectivity

Demonstrated Antiarrhythmic Efficacy in Ventricular Tachycardia Model, Absent with Quinine

In a head-to-head comparison in a canine model of inducible sustained ventricular tachycardia, only quinidine demonstrated antiarrhythmic efficacy, while its stereoisomer quinine did not [1].

Antiarrhythmic Efficacy Ventricular Tachycardia In Vivo Model

Over 100-Fold Greater Potency as a CYP2D6 Inhibitor Compared to Quinine

Quinidine is an exceptionally potent inhibitor of cytochrome P450 2D6 (CYP2D6), exhibiting a Ki value that is over 100-fold lower (i.e., more potent) than that of its stereoisomer quinine [1].

Drug Metabolism CYP2D6 Inhibition Pharmacokinetics

Divergent Potassium Current Blockade Profile Among Class IA Antiarrhythmics

A direct comparative study of three Class IA antiarrhythmics revealed that they have distinct effects on key cardiac potassium currents. While all three drugs decreased IKATP and IK, only quinidine and disopyramide significantly blocked the transient outward potassium current (Ito), an effect not observed with procainamide [1].

Potassium Currents Class IA Antiarrhythmics Electrophysiology

Significant Variation in Absorption and Steady-State Levels Among Sustained-Release Formulations

Different sustained-release quinidine formulations are not interchangeable due to marked differences in their absorption profiles. A clinical trial comparing three products found that 'Quinidex' exhibited a significantly slower absorption rate and achieved a higher steady-state trough concentration than 'Biquin' or 'Quinaglute' [1].

Bioavailability Sustained-Release Formulation Comparison

Optimal Application Scenarios for Quinidine Based on Evidence of Differentiation


In Vitro and In Vivo CYP2D6 Inhibition Studies

Quinidine is the preferred tool compound for studies requiring potent and selective CYP2D6 inhibition, such as drug-drug interaction assessments or pharmacokinetic boosting of CYP2D6 substrates. Its >100-fold greater potency over quinine (Ki of 51 nM vs. 5.9 μM) [1] and the well-characterized Ki of 0.027 μM in human systems [2] make it the most reliable and potent standard inhibitor for this purpose.

Cardiac Electrophysiology Research on hERG and Repolarization

For investigating mechanisms of drug-induced QT prolongation or hERG channel pharmacology, quinidine provides a well-characterized and potent hERG blocker. Its 14- to 15-fold higher potency compared to quinine (IC50 of 0.8-3 μM vs. 11-44 μM) [3] makes it a more robust positive control for in vitro assays and a stronger model compound for studying the link between channel block and clinical proarrhythmia.

In Vivo Models of Ventricular Arrhythmia

Quinidine serves as a validated positive control for antiarrhythmic efficacy in preclinical models of ventricular tachycardia. Unlike its stereoisomer quinine, which was ineffective in the same model [4], quinidine demonstrates measurable and statistically significant prevention of inducible arrhythmias, making it a benchmark compound for testing novel antiarrhythmic agents.

Studies on Transient Outward Potassium Current (Ito)

Researchers investigating the Ito current in cardiac myocytes should select quinidine (or disopyramide) over procainamide. A direct comparison confirmed that while both quinidine and disopyramide significantly decrease Ito amplitude, procainamide does not [5]. This specificity is critical for studies aiming to dissect the role of Ito in cardiac repolarization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.